molecular formula C22H29N5O2S B2390212 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide CAS No. 886908-71-0

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide

Cat. No.: B2390212
CAS No.: 886908-71-0
M. Wt: 427.57
InChI Key: AMEJOVUTXTYIOX-UHFFFAOYSA-N
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Description

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H29N5O2S and its molecular weight is 427.57. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide, is a derivative of thiazole and triazole . Thiazoles and triazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .

Mode of Action

Thiazole derivatives are known to interact with various enzymes and receptors in biological systems . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazoles are known to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

The thiazole moiety is known to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Action Environment

The properties of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

Properties

IUPAC Name

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-4-17-24-22-27(25-17)21(29)19(30-22)18(15-7-5-14(6-8-15)13(2)3)26-11-9-16(10-12-26)20(23)28/h5-8,13,16,18,29H,4,9-12H2,1-3H3,(H2,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEJOVUTXTYIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC(CC4)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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